N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzothieno[2,3-d]pyrimidine core with a sulfanylacetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.
Introduction of the Sulfanylacetamide Moiety: The sulfanylacetamide group is introduced through a nucleophilic substitution reaction, where a suitable sulfanylacetamide precursor reacts with the benzothieno[2,3-d]pyrimidine intermediate.
Final Coupling: The final step involves coupling the 3-chloro-2-methylphenyl group to the intermediate product, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothieno[2,3-d]pyrimidine core, potentially converting it to an alcohol.
Substitution: The chloro group in the 3-chloro-2-methylphenyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzothieno[2,3-d]pyrimidine core may play a crucial role in binding to these targets, while the sulfanylacetamide moiety could enhance its binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism that is widely used in organic synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its complex structure, which combines multiple functional groups and a heterocyclic core. This complexity provides a unique set of chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or disilane-bridged architectures.
Properties
CAS No. |
477331-36-5 |
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Molecular Formula |
C26H24ClN3O3S2 |
Molecular Weight |
526.1 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24ClN3O3S2/c1-15-19(27)7-5-8-20(15)28-22(31)14-34-26-29-24-23(18-6-3-4-9-21(18)35-24)25(32)30(26)16-10-12-17(33-2)13-11-16/h5,7-8,10-13H,3-4,6,9,14H2,1-2H3,(H,28,31) |
InChI Key |
PNDUTNJUBSUKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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